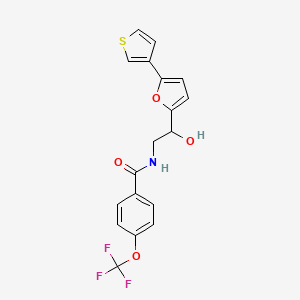
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H14F3NO4S and its molecular weight is 397.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and comparative efficacy against various biological targets.
Chemical Structure and Synthesis
The compound features a complex structure combining a hydroxyl group, thiophene and furan rings, and a trifluoromethoxy benzamide moiety. The synthesis typically involves multi-step organic reactions, including the preparation of intermediates followed by coupling reactions. Key steps in the synthesis include:
-
Synthesis of Furan and Thiophene Intermediates :
- Furan-2-carboxylic acid is reacted with dehydrating agents to form furan intermediates.
- Thiophene-3-carboxylic acid undergoes similar treatment to yield thiophene intermediates.
-
Coupling Reaction :
- The furan and thiophene intermediates are coupled using reagents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Molecular Targets : The compound may interact with enzymes, receptors, and proteins involved in critical biological processes, including kinases and transcription factors.
- Signaling Pathways : It is suggested that the compound modulates pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, which are crucial for cell proliferation, apoptosis, and inflammation.
Biological Assays
The compound has been evaluated for its antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |
|---|---|---|---|
| Pseudomonas aeruginosa | 100 | Chloramphenicol | 50 |
| Candida albicans | 200 | Nystatin | 100 |
| Staphylococcus aureus | 125 | Ciprofloxacin | ≤1 |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial activity against several strains of bacteria and fungi. The presence of electron-withdrawing groups like trifluoromethoxy was found to enhance antibacterial activity.
- In Vitro Studies : Research indicated that the compound could inhibit cell growth in certain cancer cell lines, suggesting potential as an anticancer agent. The IC50 values varied among tested cell lines, indicating selective cytotoxicity.
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly influenced biological activity. Compounds with electron-donating groups generally showed improved antifungal activities compared to those with electron-withdrawing groups.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methoxybenzamide | Methoxy instead of trifluoromethoxy | Moderate antimicrobial activity |
| N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-chlorobenzamide | Chlorine substituent | Enhanced antifungal activity |
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4S/c19-18(20,21)26-13-3-1-11(2-4-13)17(24)22-9-14(23)16-6-5-15(25-16)12-7-8-27-10-12/h1-8,10,14,23H,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHYHXTWEOWEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














